molecular formula C18H16BrN3O3 B14983841 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

Cat. No.: B14983841
M. Wt: 402.2 g/mol
InChI Key: AOVGGXFPSWIWPK-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a propoxybenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C18H16BrN3O3/c1-2-11-24-15-9-5-13(6-10-15)18(23)20-17-16(21-25-22-17)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

AOVGGXFPSWIWPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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